molecular formula C14H19NO2 B14720339 propan-2-yl N-but-2-enyl-N-phenylcarbamate CAS No. 6301-17-3

propan-2-yl N-but-2-enyl-N-phenylcarbamate

Cat. No.: B14720339
CAS No.: 6301-17-3
M. Wt: 233.31 g/mol
InChI Key: HHHUJISGAQTKKJ-UHFFFAOYSA-N
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Description

Propan-2-yl N-but-2-enyl-N-phenylcarbamate: is a chemical compound known for its unique structure and properties It is an ester of carbanilic acid and isopropyl alcohol, featuring a phenyl group, a butenyl group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl N-but-2-enyl-N-phenylcarbamate typically involves the reaction of carbanilic acid with isopropyl alcohol in the presence of a catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.

    Solvent: Organic solvents like dichloromethane or toluene.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on efficient use of raw materials and energy.

Chemical Reactions Analysis

Types of Reactions: Propan-2-yl N-but-2-enyl-N-phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the phenyl or butenyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Acetone, ethanol, and other polar solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry: Propan-2-yl N-but-2-enyl-N-phenylcarbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its unique structure.

Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials due to its reactivity and stability.

Mechanism of Action

The mechanism of action of propan-2-yl N-but-2-enyl-N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl and butenyl groups play a crucial role in binding to these targets, while the isopropyl group influences the compound’s solubility and reactivity. The pathways involved may include enzymatic catalysis and receptor-mediated signaling.

Comparison with Similar Compounds

  • Propan-2-yl N-ethyl-N-phenylcarbamate
  • Propan-2-yl N-methyl-N-phenylcarbamate
  • Propan-2-yl N-propyl-N-phenylcarbamate

Comparison: Propan-2-yl N-but-2-enyl-N-phenylcarbamate is unique due to the presence of the butenyl group, which imparts distinct reactivity and binding properties compared to its analogs. The phenyl group provides aromatic stability, while the isopropyl group enhances solubility in organic solvents.

Properties

CAS No.

6301-17-3

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

propan-2-yl N-but-2-enyl-N-phenylcarbamate

InChI

InChI=1S/C14H19NO2/c1-4-5-11-15(14(16)17-12(2)3)13-9-7-6-8-10-13/h4-10,12H,11H2,1-3H3

InChI Key

HHHUJISGAQTKKJ-UHFFFAOYSA-N

Canonical SMILES

CC=CCN(C1=CC=CC=C1)C(=O)OC(C)C

Origin of Product

United States

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